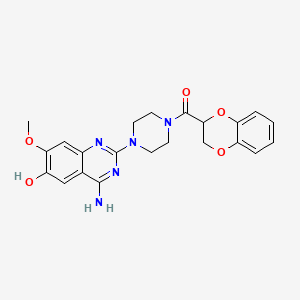

6-Hydroxy Doxazosin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(4-amino-6-hydroxy-7-methoxyquinazolin-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O5/c1-30-18-11-14-13(10-15(18)28)20(23)25-22(24-14)27-8-6-26(7-9-27)21(29)19-12-31-16-4-2-3-5-17(16)32-19/h2-5,10-11,19,28H,6-9,12H2,1H3,(H2,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSVHRYIETHRCFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=C(N=C2N)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662010 | |

| Record name | [4-(4-Amino-6-hydroxy-7-methoxyquinazolin-2-yl)piperazin-1-yl](2,3-dihydro-1,4-benzodioxin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102932-26-3 | |

| Record name | [4-(4-Amino-6-hydroxy-7-methoxy-2-quinazolinyl)-1-piperazinyl](2,3-dihydro-1,4-benzodioxin-2-yl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102932-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(4-Amino-6-hydroxy-7-methoxyquinazolin-2-yl)piperazin-1-yl](2,3-dihydro-1,4-benzodioxin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Hydroxy Doxazosin: A Comprehensive Guide to Chemical Synthesis and Structural Characterization

An In-depth Technical Guide for Drug Development Professionals

Abstract

Doxazosin is a potent α1-adrenergic receptor blocker widely prescribed for the treatment of hypertension and benign prostatic hyperplasia (BPH).[1] Following administration, it is extensively metabolized in the liver, primarily through O-demethylation and hydroxylation of the benzodioxan moiety.[2][3] Among its metabolites, 6-Hydroxy Doxazosin is a significant product of this biotransformation.[4] The availability of a pure, well-characterized standard of this metabolite is critical for a range of research and development activities, including pharmacokinetic (PK) studies, drug-drug interaction (DDI) assessments, and safety profiling. This guide provides a detailed, field-proven framework for the chemical synthesis, purification, and comprehensive characterization of this compound, designed for researchers and scientists in the pharmaceutical industry.

Strategic Approach to Synthesis

The direct hydroxylation of doxazosin is a challenging synthetic route due to the potential for multiple reactive sites, leading to a mixture of isomers (e.g., 6'-hydroxy and 7'-hydroxy) and low regioselectivity. A more robust and controllable strategy involves a convergent synthesis approach. This methodology utilizes a key hydroxylated intermediate, (7-hydroxy-2,3-dihydrobenzo[b][5][6]dioxin-2-yl)methanol, which is then elaborated and coupled with the quinazoline core of the molecule. This ensures the unambiguous placement of the hydroxyl group at the desired 6-position (also referred to as the 7-position in some IUPAC naming conventions for the benzodioxan ring itself, but commonly known as the 6'-position relative to the quinazoline core in the context of doxazosin metabolites).

The overall synthetic workflow is designed to build the final molecule by coupling two primary fragments: the hydroxylated benzodioxan-piperazine moiety and the 4-amino-6,7-dimethoxyquinazoline moiety. This approach is adapted from established methods for doxazosin synthesis, which involve the reaction of an N-(1,4-benzodioxan-2-carbonyl)piperazine intermediate with a 2-chloro-quinazoline derivative.[1][7]

Experimental Protocols: Synthesis and Purification

The following protocols are presented as a self-validating system. Each step includes in-process checks and rationale to ensure the successful formation of the desired product before proceeding to the next stage.

Synthesis of Key Intermediate: (7-hydroxy-2,3-dihydrobenzo[b][5][6]dioxin-2-yl)(piperazin-1-yl)methanone

-

Rationale: This multi-step synthesis creates the piperazine-coupled benzodioxan fragment with the hydroxyl group correctly positioned. Starting with 1,2,4-benzenetriol ensures the regiochemistry. Oxidation to the aldehyde followed by reductive amination is a reliable method for coupling with piperazine.

-

Step-by-Step Protocol:

-

Cyclization: In a nitrogen-flushed round-bottom flask, dissolve 1,2,4-benzenetriol in anhydrous DMF. Add potassium carbonate as a base. Slowly add a solution of glycidyl tosylate in DMF at room temperature. Heat the reaction to 80°C for 12-16 hours. Monitor by TLC for the disappearance of the starting material.

-

Work-up & Isolation: Cool the reaction, pour it into ice water, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (7-hydroxy-2,3-dihydrobenzo[b][5][6]dioxin-2-yl)methanol.

-

Oxidation: Dissolve the crude alcohol in dichloromethane (DCM). Add Dess-Martin periodinane portion-wise at 0°C. Allow the reaction to warm to room temperature and stir for 2-3 hours until TLC indicates complete conversion to the aldehyde.

-

Reductive Amination: Quench the oxidation reaction with a saturated solution of sodium thiosulfate. Separate the organic layer. To the DCM solution of the aldehyde, add an excess of piperazine followed by sodium triacetoxyborohydride. Stir at room temperature for 8-12 hours.

-

Final Work-up and Purification: Wash the reaction mixture with saturated sodium bicarbonate solution. Dry the organic layer and concentrate. Purify the crude product by silica gel column chromatography using a DCM/Methanol gradient to yield the pure piperazine intermediate.

-

Final Coupling: Synthesis of this compound

-

Rationale: This step involves a nucleophilic aromatic substitution (SNAr) reaction. The secondary amine of the piperazine intermediate displaces the chlorine atom on the 2-chloro-quinazoline, a well-established coupling method for doxazosin and its analogues.[8] n-Butanol is used as a high-boiling solvent to facilitate the reaction.

-

Step-by-Step Protocol:

-

Reaction Setup: Combine the synthesized piperazine intermediate and 2-chloro-6,7-dimethoxyquinazolin-4-amine in a flask containing n-butanol.

-

Reaction Execution: Heat the mixture to reflux (approx. 118°C) for 6-8 hours. The progress of the reaction can be monitored by HPLC or TLC, observing the formation of the product and consumption of reactants.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. Collect the solid by vacuum filtration.

-

Purification: Wash the collected solid with cold ethanol and then diethyl ether to remove residual solvent and impurities. If necessary, further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water or by preparative HPLC to achieve >98% purity.

-

Structural Characterization Workflow

A systematic and multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized this compound. The logical flow ensures that each analytical step builds upon the last, from initial purity assessment to definitive structural elucidation.

High-Performance Liquid Chromatography (HPLC) for Purity

-

Trustworthiness: HPLC is the gold standard for determining the purity of a synthesized compound and for separating it from any starting materials or side products. A validated method ensures reliable and reproducible results.[9]

-

Detailed Protocol:

-

System: HPLC with UV/PDA Detector.

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 4.0.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program: Start at 95:5 (A:B), ramp to 20:80 (A:B) over 20 minutes, hold for 5 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm and 265 nm.[10]

-

Sample Preparation: Dissolve sample in 50:50 Acetonitrile/Water at a concentration of 0.5 mg/mL.

-

-

Expected Data Summary:

| Parameter | Expected Result |

| Retention Time (tR) | ~12-15 minutes (expected to be slightly more polar/shorter tR than Doxazosin) |

| Purity (by area %) | ≥ 98.0% |

| Peak Tailing Factor | 0.9 - 1.5 |

Mass Spectrometry (MS) for Molecular Weight Confirmation

-

Expertise: Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the target compound. The presence of the correct molecular ion peak ([M+H]⁺) is primary evidence of a successful synthesis. Tandem MS (MS/MS) provides fragmentation data that confirms the compound's core structure.[10]

-

Expected Data Summary:

| Parameter | Expected Value | Rationale |

| Chemical Formula | C₂₃H₂₅N₅O₆ | Addition of one oxygen atom to Doxazosin (C₂₃H₂₅N₅O₅) |

| Exact Mass | 467.18 | Calculated molecular weight |

| [M+H]⁺ (m/z) | 468.19 | Protonated molecular ion observed in positive ESI mode |

| Key MS/MS Fragments (m/z) | 290.1, 247.1 | These fragments correspond to the 6,7-dimethoxy-2-(piperazin-1-yl)-4-amine moiety, which should be identical to the fragmentation of the parent Doxazosin, confirming the integrity of the quinazoline portion.[10] |

Nuclear Magnetic Resonance (NMR) for Structural Elucidation

-

Authoritative Grounding: NMR is the most powerful technique for unambiguous structural determination. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments allow for the assignment of every proton and carbon in the molecule, confirming the connectivity and regiochemistry of the hydroxyl group. Assignments are based on established data for the parent Doxazosin structure.[11][12]

-

Expected ¹H and ¹³C NMR Data (in DMSO-d₆, 400 MHz): (Note: Shifts are predictive and may vary slightly. The key is the change in the aromatic region of the benzodioxan ring compared to Doxazosin.)

| Atom Position (Benzodioxan Ring) | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| H-5' | ~6.70 (d) | ~117.0 | C-7', C-8a' |

| H-8' | ~6.65 (s) | ~115.5 | C-6', C-4a' |

| -OH | ~9.50 (s, broad) | - | C-6' |

| CH (C-2') | ~5.33 (dd) | ~69.5 | C=O, C-3' |

| CH₂ (C-3') | ~4.43 (dd), ~4.22 (dd) | ~64.7 | C-2', C-4a' |

| Atom Position (Quinazoline & Piperazine) | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-5 | ~7.65 (s) | ~104.8 |

| H-8 | ~7.24 (s) | ~99.0 |

| OCH₃ x 2 | ~3.90 (s), ~3.84 (s) | ~56.2 |

| Piperazine CH₂ | ~3.99 (m), ~3.54 (m) | ~40-45 |

| C=O | - | ~165.3 |

Infrared (IR) Spectroscopy

-

Rationale: FT-IR is a rapid and simple method to confirm the presence of key functional groups.

-

Expected Data Summary:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3400-3200 | O-H Stretch (broad) | Phenolic Hydroxyl |

| ~3350, ~3150 | N-H Stretch | Primary Amine (-NH₂) |

| ~1650 | C=O Stretch | Amide Carbonyl |

| ~1620 | N-H Bend | Primary Amine (-NH₂) |

| ~1250, ~1030 | C-O Stretch | Aryl ethers (dimethoxy and dioxan) |

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to the synthesis and characterization of this compound. By employing a convergent synthetic strategy, researchers can achieve unambiguous regiochemical control, leading to the desired isomer with high purity. The subsequent multi-technique characterization workflow provides a self-validating system to confirm the identity, structure, and purity of the final compound. The generation of this well-characterized reference standard is an essential prerequisite for advancing drug metabolism, pharmacokinetic, and toxicology studies in the development and life-cycle management of Doxazosin.

References

-

ResearchGate. (2025). Synthesis of a New Doxazosin-Related Compound. Available at: [Link]

-

Taylor & Francis Online. (2007). Synthesis of a New Doxazosin-Related Compound. Available at: [Link]

-

Taylor & Francis Online. (2007). Full article: Synthesis of a New Doxazosin-Related Compound. Available at: [Link]

-

Ingenta Connect. (2007). Synthesis of a New Doxazosin-Related Compound. Available at: [Link]

-

PubMed. (n.d.). Pharmacokinetic overview of doxazosin. Available at: [Link]

-

PMC - NIH. (n.d.). The metabolism and kinetics of doxazosin in man, mouse, rat and dog. Available at: [Link]

-

SynZeal. (n.d.). 6'-Hydroxy Doxazosin | 102932-29-6. Available at: [Link]

- Google Patents. (n.d.). EP2421857B1 - Process for the preparation of doxazosin and salts thereof.

-

Geneesmiddeleninformatiebank. (n.d.). Public Assessment Report Scientific discussion Myocard Doxazosin mesilate DK/H/1388/001/DC. Available at: [Link]

-

Journal of Chromatographic Science. (n.d.). Separation, Characterization, and Quantitation of Process-Related Substances of the Anti-Hypertensive Drug Doxazosin Mesylate. Available at: [Link]

- Google Patents. (n.d.). WO2010109185A2 - Process for the preparation of doxazosin and salts thereof.

-

ResearchGate. (n.d.). A complete study of Doxazosin characterization. Available at: [Link]

- Google Patents. (n.d.). CN1083451C - Process for synthesizing doxazosin mesylate.

-

seer.ufrgs.br. (n.d.). View of A COMPLETE NMR STUDY OF DOXAZOSIN CHARACTERIZATION. Available at: [Link]

-

International Journal of Pharmacy and Pharmaceutical Sciences. (2012). DEVELOPMENT AND VALIDATION OF THE HPLC METHOD FOR THE ANALYSIS OF DOXAZOSIN IN BULK DRUG AND PHARMACEUTICAL DOSAGE FORMS. Available at: [Link]

-

ResearchGate. (2017). (PDF) A COMPLETE NMR STUDY OF DOXAZOSIN CHARACTERIZATION. Available at: [Link]

-

PMC - NIH. (n.d.). Determination of Doxazosin Mesylate in Tablets by RP-HPLC. Available at: [Link]

Sources

- 1. WO2010109185A2 - Process for the preparation of doxazosin and salts thereof - Google Patents [patents.google.com]

- 2. Pharmacokinetic overview of doxazosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The metabolism and kinetics of doxazosin in man, mouse, rat and dog - PMC [pmc.ncbi.nlm.nih.gov]

- 4. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 5. researchgate.net [researchgate.net]

- 6. ingentaconnect.com [ingentaconnect.com]

- 7. EP2421857B1 - Process for the preparation of doxazosin and salts thereof - Google Patents [patents.google.com]

- 8. CN1083451C - Process for synthesizing doxazosin mesylate - Google Patents [patents.google.com]

- 9. emergingstandards.usp.org [emergingstandards.usp.org]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Unveiling the Enigmatic Role of 6-Hydroxy Doxazosin: A Technical Guide to Its Biological Activity

Abstract

Doxazosin, a quinazoline-based α1-adrenergic receptor antagonist, is a widely prescribed therapeutic for benign prostatic hyperplasia (BPH) and hypertension.[1][2][3] Its clinical efficacy is well-documented, with a notable induction of apoptosis in prostate and other cancer cell lines, an effect that may be independent of its α1-adrenoceptor antagonism.[4][5][6] While the parent compound has been the focus of extensive research, the biological activities of its metabolites remain largely unexplored. Doxazosin is extensively metabolized in the liver, primarily by O-demethylation and C-hydroxylation, leading to the formation of several metabolites, including 6-Hydroxy Doxazosin.[7][8] This in-depth technical guide delves into the current understanding of this compound's biological activity, addresses the prevailing assumption of its pharmacological insignificance, and provides a comprehensive roadmap for its systematic investigation. This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the complete pharmacological profile of doxazosin and its metabolic fate.

The Metabolic Genesis of this compound

Doxazosin undergoes extensive hepatic metabolism, with only about 5% of the administered dose being excreted unchanged.[7] The primary metabolic pathways involve the cytochrome P450 (CYP) enzyme system, particularly CYP3A4, with minor contributions from CYP2D6 and CYP2C9.[8] These enzymatic reactions result in the formation of O-demethylated and C-hydroxylated metabolites. Among these, 6'- and 7'-hydroxy doxazosin are notable hydroxylated derivatives.[9]

The generation of this compound from its parent compound can be visualized as follows:

Caption: Metabolic conversion of Doxazosin.

Known Biological Activities and Unanswered Questions

The prevailing view in the literature is that the metabolites of doxazosin contribute minimally to its overall pharmacological effect.[7][10] However, a critical evaluation of this assertion is warranted, especially given the potent biological activities of the parent compound that are independent of its primary mechanism of action.

Antioxidant Properties

One of the few specific biological activities attributed to the hydroxylated metabolites of doxazosin is their antioxidant potential. In vitro studies have demonstrated that 6'- and 7'-hydroxy metabolites of doxazosin exhibit antioxidant properties at a concentration of 5 µM.[9] This finding is significant, as oxidative stress is implicated in the pathophysiology of various cardiovascular and hyperplastic diseases.

The Question of Pro-Apoptotic Efficacy

Doxazosin is a well-established inducer of apoptosis in both benign and malignant prostate cells, a mechanism that is thought to be independent of its α1-adrenoceptor blockade.[4][5] This pro-apoptotic effect is mediated through the activation of the death receptor pathway, involving the upregulation of Fas and Bax, and the subsequent activation of caspase-8 and caspase-3.[5] A crucial unanswered question is whether this compound retains, potentiates, or lacks this pro-apoptotic activity. Given that the quinazoline nucleus is a key structural feature for this effect, and it remains intact in the 6-hydroxy metabolite, it is plausible that this metabolite contributes to the apoptotic signaling cascade.

A Proposed Research Framework for Characterizing this compound

To definitively elucidate the biological activity of this compound, a systematic and multi-faceted research approach is necessary. The following sections outline a series of proposed experiments with detailed protocols.

In Vitro Characterization

A foundational step is to determine the binding affinity of this compound for α1-adrenergic receptor subtypes (α1A, α1B, and α1D). This will quantitatively assess its potential contribution to the antihypertensive and BPH therapeutic effects of doxazosin.

Experimental Protocol: Radioligand Binding Assay

-

Cell Culture and Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing human α1A, α1B, or α1D adrenoceptors.

-

Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

-

Determine protein concentration of the membrane preparations using a Bradford or BCA assay.

-

-

Binding Assay:

-

In a 96-well plate, combine membrane preparations (typically 10-50 µg of protein) with increasing concentrations of unlabeled this compound (e.g., 10⁻¹² to 10⁻⁵ M).

-

Add a fixed concentration of a suitable radioligand, such as [³H]prazosin, to each well.

-

Incubate at room temperature for 60 minutes to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Determine non-specific binding in the presence of a high concentration of an unlabeled antagonist (e.g., 10 µM phentolamine).

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Radioligand Binding Assay Workflow.

To investigate whether this compound induces apoptosis, a series of cell-based assays should be performed using relevant cell lines, such as the human prostate cancer cell lines PC-3 and LNCaP, and the benign prostate hyperplasia cell line BPH-1.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

-

Cell Culture and Treatment:

-

Seed PC-3, LNCaP, or BPH-1 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 10-100 µM) and a vehicle control for 24, 48, and 72 hours. Include doxazosin as a positive control.

-

-

Staining:

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Excite FITC at 488 nm and detect emission at 530 nm. Excite PI at 488 nm and detect emission at >670 nm.

-

Gate on the cell population to exclude debris.

-

Acquire data for at least 10,000 events per sample.

-

-

Data Analysis:

-

Quantify the percentage of cells in each quadrant:

-

Lower-left (Annexin V⁻/PI⁻): Live cells

-

Lower-right (Annexin V⁺/PI⁻): Early apoptotic cells

-

Upper-right (Annexin V⁺/PI⁺): Late apoptotic/necrotic cells

-

Upper-left (Annexin V⁻/PI⁺): Necrotic cells

-

-

Compare the percentage of apoptotic cells (early + late) in the treated groups to the control group.

-

To dissect the molecular pathway of this compound-induced apoptosis, Western blotting can be employed to assess the expression levels of key apoptotic proteins.

Experimental Protocol: Western Blotting for Apoptosis Markers

-

Cell Lysis and Protein Quantification:

-

Treat cells with this compound as described above.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against key apoptotic proteins (e.g., Cleaved Caspase-3, Cleaved Caspase-8, Bax, Bcl-2, Fas). Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Perform densitometric analysis of the protein bands and normalize to the loading control.

-

Compare the expression levels of the target proteins in treated versus control cells.

-

Caption: Hypothesized Apoptotic Pathway.

Data Summary and Interpretation

The following table provides a template for summarizing the key quantitative data that would be generated from the proposed experiments.

| Parameter | Doxazosin (Positive Control) | This compound | Interpretation |

| α1A-Adrenoceptor Ki (nM) | Comparative binding affinity | ||

| α1B-Adrenoceptor Ki (nM) | Comparative binding affinity | ||

| α1D-Adrenoceptor Ki (nM) | Comparative binding affinity | ||

| % Apoptosis (PC-3 cells, 48h) | Pro-apoptotic potential | ||

| Cleaved Caspase-3 Expression (Fold Change) | Activation of executioner caspase | ||

| Bax/Bcl-2 Ratio | Regulation of mitochondrial pathway |

Conclusion

While this compound is a known metabolite of doxazosin, its biological activity remains a significant knowledge gap. The prevailing assumption of its pharmacological irrelevance is based on limited evidence. The antioxidant properties of hydroxylated doxazosin metabolites suggest that they are not inert. A thorough investigation into the α1-adrenoceptor binding affinity and pro-apoptotic potential of this compound is crucial for a complete understanding of the clinical pharmacology of doxazosin. The experimental framework provided in this guide offers a robust and systematic approach for researchers to unravel the enigmatic role of this metabolite, potentially revealing new insights into the therapeutic effects and side-effect profile of its parent drug.

References

- Young, J., et al. (1986). Pharmacokinetic overview of doxazosin. The American journal of cardiology, 58(11), 3D-9D.

- Ibraheem, J. J., et al. (2020). Linear pharmacokinetics of doxazosin in healthy subjects. International Journal of Research in Pharmaceutical Sciences, 11(1), 1031-1039.

- Myocard Doxazosin mesilate DK/H/1388/001/DC - Public Assessment Report.

- Ford, A. P., et al. (1996). The alpha-adrenoceptor antagonist properties of the enantiomers of doxazosin in the human prostate. British journal of pharmacology, 118(1), 47–54.

- Kong, D., et al. (2022). Elucidating a Complicated Enantioselective Metabolic Profile: A Study From Rats to Humans Using Optically Pure Doxazosin. Frontiers in pharmacology, 13, 843825.

- CARDURA®XL (doxazosin mesylate extended release tablets)

- Shaw, Y. J., et al. (2006).

- Thomas, D., et al. (2008). Doxazosin induces apoptosis of cells expressing hERG K+ channels. European journal of pharmacology, 579(1-3), 98–103.

- Kyprianou, N., & Benning, C. M. (2006).

- DOXAZOSIN- doxazosin mesyl

- Lee, H. K., et al. (2014). The antihypertension drug doxazosin suppresses JAK/STATs phosphorylation and enhances the effects of IFN-α/γ-induced apoptosis. Tumour biology, 35(12), 12595–12602.

- Synthesis of a New Doxazosin‐Related Compound. (2025).

- A complete study of Doxazosin characterization. (2017).

- Taylor, A. A. (2000). Clinical pharmacokinetics of doxazosin in a controlled-release gastrointestinal therapeutic system (GITS) formulation. Clinical pharmacokinetics, 38(4), 339–346.

- Al-Majdoub, Z. M., et al. (2023).

- Drug Metabolism - The Importance of Cytochrome P450 3A4. (2014). Medsafe.

- Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics, 138(1), 103–141.

- Minutoli, L., et al. (2006). Effect of doxazosin on oxidative stress-related proteins in benign prostatic hyperplasia.

- 6'-Hydroxy Doxazosin | 102932-29-6. SynZeal.

- Hill, S. J., et al. (2020). The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors. Pharmacology research & perspectives, 8(5), e00649.

- Doxazosin. Wikipedia.

- CYP3A4 and CYP3A5: the crucial roles in clinical drug metabolism and the significant implications of genetic polymorphisms. (2024). Frontiers in Pharmacology.

- 6'-HYDROXY DOXAZOSIN | 102932-29-6. ChemicalBook.

- Doxazosin.

- Comparison of doxazosin GITS and standard doxazosin in the treatment of high blood pressure. (2003). PubMed.

- Pharmaffiliates Doxazosin-impurities.

- How should conversion between doxazosin formul

- Babamoto, K. S., & Hirokawa, W. T. (1992). Doxazosin: a new alpha 1-adrenergic antagonist. Clinical pharmacy, 11(5), 415–427.

- Alpha1‐Adrenergic Blockers: Current Usage Considerations. (2008). The Journal of Clinical Hypertension.

- Determination of doxazosin in different m

- Cardura, Cardura XL (doxazosin) dosing, indications, interactions, adverse effects, and more. Medscape Reference.

- CAS No : 102932-26-3 | Product Name : this compound.

- Switching doxazosin XL tablets to doxazosin standard tablets. (2022). NHS SPS.

- Prescribing Snapshot Medicines of Low and Limited Clinical Value (MOLLCV)

Sources

- 1. Doxazosin - Wikipedia [en.wikipedia.org]

- 2. Doxazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Doxazosin induces apoptosis of benign and malignant prostate cells via a death receptor-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Doxazosin Induces Apoptosis of Benign and Malignant Prostate Cells via a Death Receptor–Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The antihypertension drug doxazosin suppresses JAK/STATs phosphorylation and enhances the effects of IFN-α/γ-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic overview of doxazosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Systematic Review and Meta-Analysis of Doxazosin Pharmacokinetics in Healthy and Diseased Populations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physicochemical Properties of 6'-Hydroxy Doxazosin

Introduction: The Clinical and Research Significance of a Key Doxazosin Metabolite

Doxazosin, a potent and selective α1-adrenergic receptor antagonist, is a widely prescribed therapeutic agent for the management of hypertension and benign prostatic hyperplasia (BPH).[1][2] Upon administration, doxazosin undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme system, with CYP3A4 being a major contributor.[3] This biotransformation leads to the formation of several metabolites, including O-demethylated and C-hydroxylated species.[1][3] Among these, 6'-Hydroxy Doxazosin emerges as a significant product of this metabolic pathway.[1] While its contribution to the primary antihypertensive effect of the parent drug is considered to be minimal, emerging research has highlighted its potential antioxidant properties, suggesting a role in mitigating oxidative stress.[3]

This technical guide provides an in-depth exploration of the physicochemical properties of 6'-Hydroxy Doxazosin. For drug development professionals, researchers, and scientists, a thorough understanding of these characteristics is paramount. These properties govern the metabolite's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for formulation into analytical standards and its behavior in various in vitro and in vivo experimental settings. This document will not only summarize the available data but also provide detailed experimental protocols for the determination of these key parameters, thereby offering a comprehensive resource for the scientific community.

Metabolic Pathway of Doxazosin to 6'-Hydroxy Doxazosin

The metabolic conversion of doxazosin to 6'-Hydroxy Doxazosin is a critical aspect of its pharmacology. The following diagram illustrates this biotransformation, which primarily occurs in the liver.

Caption: Metabolic pathway of Doxazosin to its hydroxylated metabolites.

Physicochemical Properties of 6'-Hydroxy Doxazosin

A comprehensive understanding of the physicochemical properties of 6'-Hydroxy Doxazosin is essential for predicting its behavior in biological systems and for the development of analytical methods. The following table summarizes the key known and predicted properties. It is important to note that while some data for the parent compound, doxazosin, is experimentally determined, much of the specific data for 6'-Hydroxy Doxazosin is based on prediction and requires experimental verification.

| Property | Doxazosin (Parent Drug) | 6'-Hydroxy Doxazosin | Method of Determination | Significance in Drug Development |

| Molecular Formula | C23H25N5O5 | C23H25N5O6 | Mass Spectrometry | Fundamental for identity and molecular weight determination. |

| Molecular Weight | 451.48 g/mol | 467.48 g/mol | Mass Spectrometry | Crucial for stoichiometric calculations in experimental work. |

| CAS Number | 74191-85-8 | 102932-29-6 | Chemical Abstract Service | Unique identifier for the specific chemical substance. |

| Melting Point | 275-277 °C | Not experimentally determined | Differential Scanning Calorimetry (DSC) | Indicator of purity and solid-state stability. |

| pKa | 6.52 | 10.03 (Predicted) | Potentiometric Titration / UV-Vis Spectroscopy | Governs the ionization state at different physiological pH values, affecting solubility and membrane permeability. |

| Aqueous Solubility | Poorly soluble | Not experimentally determined | Shake-Flask Method / HPLC | Impacts bioavailability and formulation strategies. |

| LogP (Octanol/Water) | ~2.1 | Not experimentally determined | Shake-Flask Method / HPLC | Measures lipophilicity, which influences membrane permeability and protein binding. |

| LogD (pH 7.4) | Not experimentally determined | Not experimentally determined | Shake-Flask Method / HPLC | Represents the effective lipophilicity at physiological pH for ionizable compounds. |

Experimental Protocols for Physicochemical Characterization

The following section details robust, step-by-step methodologies for the experimental determination of the key physicochemical properties of 6'-Hydroxy Doxazosin. These protocols are designed to be self-validating and are grounded in established analytical principles.

Protocol 1: Determination of pKa by UV-Vis Spectrophotometry

Rationale: This method is based on the principle that the UV-Vis absorbance spectrum of an ionizable compound changes as a function of pH. By measuring the absorbance at a wavelength where the ionized and non-ionized forms have different extinction coefficients across a range of pH values, the pKa can be determined from the inflection point of the resulting sigmoidal curve.

Step-by-Step Methodology:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with a pH range of 2 to 12 (e.g., phosphate, borate, and citrate buffers) with a constant ionic strength.

-

Preparation of Stock Solution: Prepare a stock solution of 6'-Hydroxy Doxazosin in methanol or DMSO at a concentration of approximately 1 mg/mL.

-

Sample Preparation: For each buffer solution, add a small aliquot of the stock solution to a known volume of the buffer to achieve a final concentration that gives an absorbance reading between 0.3 and 1.0 AU.

-

UV-Vis Measurement: Record the UV-Vis spectrum of each sample from 200 to 400 nm against a blank of the corresponding buffer solution.

-

Data Analysis: Identify a wavelength with a significant difference in absorbance between the acidic and basic forms. Plot the absorbance at this wavelength against the pH of the buffer solutions. The pKa is the pH at the midpoint of the resulting sigmoidal curve.

Protocol 2: Determination of Aqueous Solubility by the Shake-Flask Method

Rationale: The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a given solvent. It involves saturating the solvent with the compound and then measuring the concentration of the dissolved solute.

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of solid 6'-Hydroxy Doxazosin to a series of vials containing purified water and various buffered solutions at different pH values (e.g., 4.5, 6.8, and 7.4).

-

Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. Quantify the concentration of 6'-Hydroxy Doxazosin using a validated HPLC-UV method (see Protocol 4).

Protocol 3: Determination of LogP and LogD by the Shake-Flask Method

Rationale: This method determines the partition coefficient (LogP for the neutral species) and the distribution coefficient (LogD at a specific pH for all species) between n-octanol and water, providing a measure of the compound's lipophilicity.

Step-by-Step Methodology:

-

Solvent Pre-saturation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together overnight and then separating the phases.

-

Sample Preparation: Prepare a solution of 6'-Hydroxy Doxazosin in either pre-saturated water or pre-saturated n-octanol.

-

Partitioning: Add a known volume of the prepared solution to a vial containing a known volume of the other pre-saturated solvent. For LogD determination, use a buffered aqueous phase at the desired pH (e.g., 7.4).

-

Equilibration: Shake the vials at a constant temperature for a sufficient time to reach partitioning equilibrium.

-

Phase Separation: Centrifuge the vials to ensure complete separation of the two phases.

-

Quantification: Determine the concentration of 6'-Hydroxy Doxazosin in both the aqueous and n-octanol phases using a validated HPLC-UV method.

-

Calculation:

-

LogP = log ([Concentration in Octanol] / [Concentration in Water])

-

LogD = log ([Total Concentration in Octanol] / [Total Concentration in Water])

-

Protocol 4: Development of a Validated HPLC-UV Method for Quantification

Rationale: A robust and validated High-Performance Liquid Chromatography (HPLC) method with UV detection is essential for the accurate quantification of 6'-Hydroxy Doxazosin in the aforementioned physicochemical tests.

Step-by-Step Methodology:

-

Instrumentation: Use a standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Determined from the UV-Vis spectrum of 6'-Hydroxy Doxazosin (likely around 245 nm, similar to doxazosin).[4]

-

-

Method Validation: Validate the method according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental work required for the complete physicochemical characterization of 6'-Hydroxy Doxazosin.

Caption: Workflow for the synthesis and physicochemical characterization of 6'-Hydroxy Doxazosin.

Conclusion: Implications for Drug Development and Future Research

The characterization of the physicochemical properties of 6'-Hydroxy Doxazosin is a critical step in fully understanding the disposition and potential biological effects of its parent drug, doxazosin. While its direct contribution to the primary pharmacological activity may be limited, its antioxidant potential warrants further investigation. The lack of extensive experimental data for this metabolite highlights a gap in the current scientific literature.

The protocols detailed in this guide provide a clear and robust framework for researchers to generate this much-needed data. A comprehensive understanding of the solubility, pKa, and lipophilicity of 6'-Hydroxy Doxazosin will enable more accurate pharmacokinetic modeling, facilitate the development of reliable analytical standards, and support further research into its biological activities. As the field of drug metabolism and safety continues to evolve, a thorough characterization of major metabolites is no longer a secondary consideration but a primary requirement for the development of safer and more effective medicines.

References

-

Doxazosin treatment and peroxidation of low-density lipoprotein among male hypertensive subjects: in vitro and ex vivo studies. PubMed. Available at: [Link]

-

The physicochemical characters of quinazoline, 2-quinazolinone,... ResearchGate. Available at: [Link]

-

Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry. Available at: [Link]

-

Synthesis and characterization of quinazoline derivatives: search for hybrid molecule as diuretic and antihypertensive agents. Taylor & Francis Online. Available at: [Link]

-

Analytical strategies for identifying drug metabolites. PubMed. Available at: [Link]

-

Drug Metabolites: General Features and Most Applicable Analytical Methods of Studies. ResearchGate. Available at: [Link]

-

Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. PMC. Available at: [Link]

-

Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. ResearchGate. Available at: [Link]

-

Metabolite profiling in early clinical drug development: current status and future prospects. Taylor & Francis Online. Available at: [Link]

-

Doxazosin Mesylate. PubChem. Available at: [Link]

-

Physical characterization of newly synthesized Quinazolinone derivatives. ResearchGate. Available at: [Link]

-

Quinazolinones, the Winning Horse in Drug Discovery. PMC. Available at: [Link]

-

Pharmacokinetic overview of doxazosin. PubMed. Available at: [Link]

- Process for synthesizing doxazosin mesylate. Google Patents.

- (+) doxazosin mesylate, method of manufacturing the same and use thereof. Google Patents.

-

DEVELOPMENT AND VALIDATION OF THE HPLC METHOD FOR THE ANALYSIS OF DOXAZOSIN IN BULK DRUG AND PHARMACEUTICAL DOSAGE FORMS. IJPSR. Available at: [Link]

-

Synthesis of a New Doxazosin‐Related Compound. ResearchGate. Available at: [Link]

-

Mechanical, optical, and physicochemical properties of HPMC-based doxazosin mesylate orodispersible films. SciELO. Available at: [Link]

-

A COMPLETE NMR STUDY OF DOXAZOSIN CHARACTERIZATION. FAO AGRIS. Available at: [Link]

-

Determination of Doxazosin Mesylate in Tablets by RP-HPLC. PMC. Available at: [Link]

- Process for the preparation of doxazosin and salts thereof. Google Patents.

-

Validated RP-HPLC method for quantification of doxazosin in human plasma: Application in a bioequivalence study. PubMed. Available at: [Link]

-

Thermal analysis study of antihypertensive drug doxazosin mesilate. ResearchGate. Available at: [Link]

-

Thermal analysis study of antihypertensive drug doxazosin mesilate. Arabian Journal of Chemistry. Available at: [Link]

-

Some Physicochemical Properties of Doxazosin Mesylate Polymorphic Forms and its Amorphous State. ResearchGate. Available at: [Link]

-

DEVELOPMENT AND VALIDATION OF SIMPLE RP-HPLC METHOD FOR DETERMINATION OF DOXAZOSIN MESYLATE. CyberLeninka. Available at: [Link]

-

DSC curves of doxazosin mesilate (a) and doxacor tablets (b). ResearchGate. Available at: [Link]

-

Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. NIH. Available at: [Link]

-

A COMPLETE NMR STUDY OF DOXAZOSIN CHARACTERIZATION. ResearchGate. Available at: [Link]

-

Determination of doxazosin in different matrices: a review. SciSpace. Available at: [Link]

-

A COMPLETE NMR STUDY OF DOXAZOSIN CHARACTERIZATION. ResearchGate. Available at: [Link]

-

Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

-

Doxazosin induces apoptosis in cardiomyocytes cultured in vitro by a mechanism that is independent of alpha1-adrenergic blockade. PubMed. Available at: [Link]

-

13 C NMR data for doxazosin mesylate and correlation of 1 JCH observed... ResearchGate. Available at: [Link]

-

Determination of pKa of felodipine using UV–Visible spectroscopy. ResearchGate. Available at: [Link]

Sources

- 1. Pharmacokinetic overview of doxazosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of Doxazosin Mesylate in Tablets by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Doxazosin treatment and peroxidation of low-density lipoprotein among male hypertensive subjects: in vitro and ex vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

6-Hydroxy Doxazosin pharmacology and toxicology

An In-Depth Technical Guide to the Pharmacology and Toxicology of 6-Hydroxy Doxazosin

Introduction

Doxazosin is a quinazoline-based pharmaceutical agent widely prescribed for the management of benign prostatic hyperplasia (BPH) and hypertension.[1][2] As a selective alpha-1 adrenergic receptor antagonist, its therapeutic effects are primarily mediated by the relaxation of smooth muscle in blood vessels and the prostate gland.[1][3] Following administration, doxazosin undergoes extensive hepatic metabolism, leading to the formation of several metabolites.[4][5][6] Among these, this compound is a prominent C-hydroxylated metabolite.[4][5] Understanding the distinct pharmacological and toxicological profile of this metabolite is critical for a comprehensive assessment of doxazosin's overall clinical efficacy and safety. This guide provides a detailed examination of this compound, synthesizing current knowledge for researchers and drug development professionals.

Pharmacology of this compound

Metabolic Formation

Doxazosin is primarily metabolized in the liver, with only about 5% of the parent drug excreted unchanged.[4] The metabolic process involves two main pathways: O-demethylation of the quinazoline nucleus and hydroxylation of the benzodioxan moiety.[5][6][7] this compound is formed through the latter pathway.

Cytochrome P450 (CYP) enzymes are central to doxazosin metabolism.[8][9][10] While CYP3A4 is the primary enzyme involved, studies indicate that CYP2D6, CYP2C19, and CYP2C9 also contribute to the formation of its various metabolites.[1][11] The biotransformation of doxazosin into its hydroxylated forms, including this compound, is a critical step that influences the drug's overall activity and clearance.

Caption: Metabolic Pathway of Doxazosin.

Mechanism of Action and Pharmacodynamics

The primary mechanism of action for doxazosin is the competitive and selective blockade of alpha-1 (α1) adrenergic receptors, which are located on postsynaptic membranes.[5][12] This antagonism leads to vasodilation of veins and arterioles, reducing total peripheral resistance and lowering blood pressure.[1] In BPH, it relaxes the smooth muscle of the bladder neck and prostate, improving urinary flow.[1][3]

While the parent compound, doxazosin, is principally responsible for the antihypertensive activity, its metabolites have been investigated for their potential contribution.[5] The plasma concentrations of known active metabolites are generally low compared to the parent drug.[5] Consequently, the contribution of this compound to the primary antihypertensive effect in humans is considered to be small.[5]

Interestingly, in vitro studies have revealed that this compound, along with its 7-hydroxy counterpart, possesses antioxidant properties.[5][7][13] At a concentration of 5 µM, these metabolites demonstrated the ability to scavenge free radicals and protect low-density lipoprotein (LDL) from oxidation in laboratory settings.[7][13] However, clinical studies in hypertensive patients treated with doxazosin did not show a significant effect on the ex vivo oxidation of LDL, suggesting the in vivo relevance of this antioxidant activity may be limited.[13]

Caption: Alpha-1 Adrenergic Receptor Signaling Blockade.

Pharmacokinetics

Doxazosin exhibits a terminal elimination half-life of approximately 22 hours, making it suitable for once-daily dosing.[4][5] It is highly protein-bound (around 98%) and has an oral bioavailability of about 65%.[4][5][7] The pharmacokinetics of the individual metabolites, including this compound, have not been fully characterized.[5][6] Doxazosin and its metabolites are primarily eliminated through feces (around 63%), with a smaller portion (9%) excreted in the urine.[1][6]

| Pharmacokinetic Parameter | Doxazosin (Parent Drug) | This compound (Metabolite) |

| Oral Bioavailability | ~65%[4][5][7] | Data not fully characterized |

| Terminal Half-Life | ~22 hours[4][5] | Data not fully characterized |

| Protein Binding | ~98%[1][4] | Data not fully characterized |

| Primary Route of Elimination | Feces (~63%)[1][6] | Primarily via feces as a metabolite |

| Metabolizing Enzymes | CYP3A4, CYP2D6, CYP2C9, CYP2C19[1][11] | N/A (Is a product of metabolism) |

Toxicological Profile

The toxicological assessment of drug metabolites is a cornerstone of preclinical safety evaluation. For this compound, this involves evaluating its potential for cytotoxicity, genotoxicity, and other specific organ toxicities like cardiotoxicity.

General Safety and Adverse Effects

The overall safety profile of doxazosin is well-established. Common side effects are extensions of its alpha-blocking activity and include dizziness, headache, fatigue, and postural hypotension.[2][14] Severe adverse reactions are rare but can include syncope, especially after the initial dose or a dosage increase.[15] Allergic reactions to quinazolines, including doxazosin, have been reported.[2][15] There is no specific evidence to suggest that this compound contributes uniquely or disproportionately to this known adverse effect profile.

Cytotoxicity Assessment

Cytotoxicity assays are essential for determining a compound's potential to damage or kill cells. The MTT assay is a standard colorimetric method used for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[16][17][18][19] A reduction in metabolic activity in the presence of a test compound suggests a cytotoxic effect.

-

Cell Plating: Seed cells (e.g., HepG2, a human liver cell line) into a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[19]

-

Compound Treatment: Prepare serial dilutions of this compound in a suitable cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include untreated cells as a negative control (100% viability) and a known cytotoxic agent as a positive control.[19]

-

Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).[19]

-

MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10-20 µL of this solution to each well and incubate for 2-4 hours at 37°C.[19] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[16][17]

-

Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[17]

-

Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[16]

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control wells. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).[19]

Genotoxicity (Mutagenicity) Assessment

Genotoxicity testing evaluates a compound's ability to damage DNA, which can lead to mutations and potentially cancer. The bacterial reverse mutation assay, or Ames test, is a widely used initial screen for mutagenic potential.[20][21][22][23] It uses specific strains of Salmonella typhimurium that are unable to synthesize the amino acid histidine (his-). The test measures whether the chemical can cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[20][22]

-

Strain Preparation: Grow cultures of appropriate S. typhimurium strains (e.g., TA98, TA100) overnight.[20]

-

Metabolic Activation (S9 Mix): The test is performed with and without a mammalian liver extract (S9 fraction) to simulate metabolic activation, as some compounds only become mutagenic after being metabolized.[21][23]

-

Exposure: In a test tube, combine the bacterial culture, the test compound (this compound at various concentrations), and either the S9 mix or a buffer.[20][23]

-

Plating: Add molten top agar to the tube, mix gently, and pour the contents onto a minimal glucose agar plate (which lacks histidine).[20]

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control plate indicates a mutagenic effect.[24]

Caption: Workflow for the Ames Test of Mutagenicity.

Cardiotoxicity (hERG Channel Inhibition)

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major concern in drug development as it can lead to QT interval prolongation and potentially fatal cardiac arrhythmias like Torsades de Pointes.[25][26] Therefore, assessing the effect of new chemical entities and their major metabolites on the hERG channel is a regulatory requirement.[25] The patch-clamp electrophysiology assay is the gold standard for this evaluation.[26][27]

-

Cell Line: Use a mammalian cell line (e.g., HEK293 or CHO cells) stably expressing the hERG channel.[26][28]

-

Whole-Cell Configuration: Establish a whole-cell patch-clamp configuration on an isolated cell. This involves forming a high-resistance (giga-seal) between a glass micropipette and the cell membrane, and then rupturing the membrane patch to gain electrical access to the cell's interior.[28]

-

Voltage Protocol: Apply a specific voltage-clamp protocol designed to elicit and measure the hERG current. A typical protocol involves holding the cell at a negative potential (e.g., -80 mV), depolarizing to a positive potential (e.g., +40 mV) to activate the channels, and then repolarizing to elicit a characteristic "tail current," which is measured.[25][28][29]

-

Compound Application: After recording a stable baseline current, perfuse the cell with an extracellular solution containing this compound at various concentrations.

-

Measurement: Measure the peak tail current at each concentration and compare it to the baseline to determine the percentage of channel inhibition.

-

Data Analysis: Plot the percent inhibition against the compound concentration to generate a dose-response curve and calculate the IC50 value.

Conclusion

This compound is a major C-hydroxylated metabolite of doxazosin, formed primarily by hepatic CYP450 enzymes. While it retains some affinity for alpha-1 adrenergic receptors, its low plasma concentrations relative to the parent drug suggest its contribution to doxazosin's primary antihypertensive effect is minimal.[5] In vitro studies have identified interesting secondary properties, such as antioxidant activity, though the clinical significance of this remains to be fully established.[13] A thorough toxicological evaluation, including assessments for cytotoxicity, genotoxicity, and hERG channel liability, is essential to fully characterize its safety profile and its role in the overall risk-benefit assessment of doxazosin therapy. The standardized protocols outlined in this guide provide the framework for conducting such critical evaluations in a drug development setting.

References

-

Title: Pharmacokinetic overview of doxazosin - PubMed Source: PubMed URL: [Link]

-

Title: Microbial Mutagenicity Assay: Ames Test - Bio-protocol Source: Bio-protocol URL: [Link]

-

Title: Doxazosin: Dosage, Mechanism/Onset of Action, Half-Life - Medicine.com Source: Medicine.com URL: [Link]

-

Title: Doxazosin: Package Insert / Prescribing Information / MOA - Drugs.com Source: Drugs.com URL: [Link]

-

Title: DOXAZOSIN TABLETS, USP - DailyMed Source: DailyMed URL: [Link]

-

Title: Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation Source: Microbiology Note URL: [Link]

-

Title: Microbial Mutagenicity Assay: Ames Test - SciSpace Source: SciSpace URL: [Link]

-

Title: Elucidating a Complicated Enantioselective Metabolic Profile: A Study From Rats to Humans Using Optically Pure Doxazosin - Frontiers Source: Frontiers in Pharmacology URL: [Link]

-

Title: Doxazosin Monograph for Professionals - Drugs.com Source: Drugs.com URL: [Link]

-

Title: The Ames Test Source: California State University, Northridge URL: [Link]

-

Title: Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact semi-automated patch clam - Sophion Source: Sophion Bioscience URL: [Link]

-

Title: Doxazosin treatment and peroxidation of low-density lipoprotein among male hypertensive subjects: in vitro and ex vivo studies - PubMed Source: PubMed URL: [Link]

-

Title: Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines - FDA Source: U.S. Food and Drug Administration URL: [Link]

-

Title: hERG Patch Clamp Assay – Cardiac Safety Panel - Reaction Biology Source: Reaction Biology URL: [Link]

-

Title: The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics Source: Creative Diagnostics URL: [Link]

-

Title: In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening Source: SpringerLink URL: [Link]

-

Title: Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel Source: SpringerLink URL: [Link]

-

Title: hERG Safety Assay - Evotec Source: Evotec URL: [Link]

-

Title: MTT Assay - YouTube Source: YouTube URL: [Link]

-

Title: DOXAZOSIN - DailyMed Source: DailyMed URL: [Link]

-

Title: Doxazosin (Cardura): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing Source: WebMD URL: [Link]

-

Title: The Role of CYP450 Enzymes in Drug Metabolism - Metabolon Source: Metabolon URL: [Link]

-

Title: Reference ID: 4061535 This label may not be the latest approved by FDA. Source: U.S. Food and Drug Administration URL: [Link]

-

Title: Cytochrome P450 Enzymes and Drug Metabolism in Humans - MDPI Source: MDPI URL: [Link]

-

Title: Doxazosin - StatPearls - NCBI Bookshelf - NIH Source: NCBI URL: [Link]

-

Title: Doxazosin (oral route) - Side effects & dosage - Mayo Clinic Source: Mayo Clinic URL: [Link]

-

Title: Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PubMed Central Source: PubMed Central URL: [Link]

Sources

- 1. medicine.com [medicine.com]

- 2. Doxazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Doxazosin (Cardura): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 4. Pharmacokinetic overview of doxazosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

- 6. drugs.com [drugs.com]

- 7. DOXAZOSIN TABLETS, USP [dailymed.nlm.nih.gov]

- 8. metabolon.com [metabolon.com]

- 9. mdpi.com [mdpi.com]

- 10. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Elucidating a Complicated Enantioselective Metabolic Profile: A Study From Rats to Humans Using Optically Pure Doxazosin [frontiersin.org]

- 12. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 13. Doxazosin treatment and peroxidation of low-density lipoprotein among male hypertensive subjects: in vitro and ex vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Doxazosin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening | Springer Nature Experiments [experiments.springernature.com]

- 19. youtube.com [youtube.com]

- 20. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 21. bio-protocol.org [bio-protocol.org]

- 22. microbiologyinfo.com [microbiologyinfo.com]

- 23. scispace.com [scispace.com]

- 24. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 25. reactionbiology.com [reactionbiology.com]

- 26. evotec.com [evotec.com]

- 27. researchgate.net [researchgate.net]

- 28. sophion.com [sophion.com]

- 29. fda.gov [fda.gov]

The Emergent Antioxidant Profile of Doxazosin Metabolites: An In Vitro Perspective

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed examination of the in vitro antioxidant properties exhibited by the metabolites of doxazosin, a quinazoline-based alpha-1 adrenergic blocker. It synthesizes current knowledge, presents detailed experimental protocols for assessment, and explores the underlying structure-activity relationships that confer these secondary pharmacological characteristics.

Executive Summary

Doxazosin, widely prescribed for hypertension and benign prostatic hyperplasia (BPH), undergoes extensive hepatic metabolism, yielding derivatives with distinct bioactivity.[1][2] Emerging research has identified significant antioxidant capabilities within its principal hydroxylated metabolites, 6'- and 7'-hydroxydoxazosin.[3][4][5] These properties are primarily attributed to their potent radical scavenging activity, which presents a compelling, yet underexplored, facet of doxazosin's overall pharmacological profile. This guide offers a technical deep-dive into the science underpinning these observations, providing researchers with the foundational knowledge and practical methodologies required to investigate the antioxidant potential of these and similar compounds. We will dissect the metabolic pathways, elucidate the structural features responsible for antioxidant action, and provide validated, step-by-step protocols for key in vitro assays including DPPH, ABTS, and FRAP.

Introduction to Doxazosin and its Metabolic Landscape

Doxazosin: The Quinazoline Core

Doxazosin is a quinazoline compound that functions as a selective antagonist of alpha-1 adrenergic receptors, leading to vasodilation and a reduction in blood pressure.[6] Its chemical structure is characterized by a quinazoline nucleus linked via a piperazine ring to a 1,4-benzodioxane moiety.[7] This quinazoline scaffold is prevalent in numerous biologically active compounds and is a known contributor to a range of pharmacological effects, including antioxidant activity.[8]

The Relevance of Oxidative Stress

The therapeutic applications of doxazosin in hypertension and BPH are linked to conditions where oxidative stress is a known pathophysiological component.[9][10] Reactive oxygen species (ROS) can impair endothelial function and promote tissue remodeling, processes that are central to cardiovascular disease and prostatic growth.[11][12] The potential for a drug or its metabolites to mitigate oxidative stress could therefore represent a significant, value-added therapeutic benefit.

Hepatic Metabolism: The Origin of Antioxidant Activity

Doxazosin is extensively metabolized in the liver, primarily through O-demethylation and hydroxylation, with less than 5% of the parent drug excreted unchanged.[1][13] The key enzymatic pathway involves cytochrome P450 enzymes, particularly CYP3A4.[6][13] This biotransformation process is not merely for detoxification or excretion; it generates metabolites that possess their own biological activity. The most notable among these, from an antioxidant perspective, are the 6'- and 7'-hydroxy metabolites, formed by hydroxylation of the benzodioxan moiety.[2][4][5]

Caption: Doxazosin metabolic pathway highlighting key antioxidant metabolites.

Structure-Activity Relationship: Why Hydroxylation Matters

The antioxidant capacity of phenolic compounds is intrinsically linked to the presence of hydroxyl (-OH) groups on an aromatic ring. These groups can readily donate a hydrogen atom to stabilize a free radical, thereby terminating the oxidative chain reaction.

Studies on various quinazolinone derivatives confirm this principle. For a 2-phenylquinazolin-4(3H)-one to exhibit antioxidant activity, the presence of at least one hydroxyl group on the phenyl ring is required.[14][15] The potency is further enhanced when a second hydroxyl group is introduced at the ortho or para position, which increases the stability of the resulting phenoxyl radical through resonance.[14]

The 6'- and 7'-hydroxydoxazosin metabolites fit this profile perfectly. The introduction of a hydroxyl group onto the benzodioxan ring transforms a relatively inert moiety into a potent antioxidant pharmacophore, capable of participating in radical scavenging reactions. This structural modification is the primary reason for the observed antioxidant properties of the metabolites, which are significantly more potent than the parent drug in this regard.[3]

Methodologies for In Vitro Antioxidant Assessment

A multi-assay approach is crucial for a comprehensive assessment of antioxidant capacity, as different assays reflect different mechanisms of action (e.g., hydrogen atom transfer vs. single electron transfer).

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the single electron transfer (SET) mechanism. DPPH is a stable, deep violet-colored free radical. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the compound.

Expert Insight: The DPPH assay is widely used due to its simplicity and stability. However, steric hindrance can be a factor, and some compounds may react slowly. It is essential to perform kinetic measurements to determine the point at which the reaction reaches a steady state.

Step-by-Step Protocol:

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should be freshly made and protected from light.

-

Sample Preparation: Dissolve doxazosin metabolites and a positive control (e.g., Ascorbic Acid, Trolox) in a suitable solvent (e.g., methanol, DMSO) to create a range of concentrations.

-

Reaction: In a 96-well microplate, add 100 µL of the sample solution to 100 µL of the DPPH solution. For the blank, use 100 µL of the solvent instead of the sample.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

-

Data Analysis: Plot the % inhibition against the sample concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Caption: Standard workflow for the DPPH antioxidant assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle: The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[16] The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate. The resulting radical has a characteristic blue-green color. Antioxidants reduce the ABTS•+, returning it to its colorless neutral form. This assay is applicable to both hydrophilic and lipophilic compounds.

Step-by-Step Protocol:

-

Radical Generation: Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare serial dilutions of the doxazosin metabolites and a standard (e.g., Trolox).

-

Reaction: Add a small volume of the sample (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 190 µL) in a 96-well plate.

-

Incubation: Incubate at room temperature for 6 minutes.

-

Measurement: Read the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition similar to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay directly measures the ability of a compound to reduce a ferric complex (Fe³⁺-TPTZ) to its ferrous form (Fe²⁺-TPTZ) at a low pH.[17][18] This reduction results in the formation of an intense blue-colored complex, which is measured spectrophotometrically. This assay is a measure of total antioxidant power, based on the single electron transfer mechanism.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Acetate Buffer (300 mM, pH 3.6).

-

TPTZ Solution (10 mM TPTZ in 40 mM HCl).

-

FeCl₃ Solution (20 mM FeCl₃·6H₂O in water).

-

-

FRAP Working Solution: Prepare fresh by mixing the Acetate Buffer, TPTZ Solution, and FeCl₃ Solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.

-

Sample Preparation: Prepare dilutions of metabolites. A standard curve is typically generated using FeSO₄·7H₂O.

-

Reaction: Add a small volume of the sample (e.g., 25 µL) to a large volume of the FRAP working solution (e.g., 175 µL).

-

Incubation: Incubate the mixture at 37°C for a defined period (e.g., 4-30 minutes).

-

Measurement: Measure the absorbance at 593 nm.

-

Calculation: The antioxidant capacity is determined from the standard curve and expressed as µM of Fe(II) equivalents.

Synthesized Findings and Data Interpretation

Comparative Antioxidant Activity

Published studies have consistently demonstrated that the hydroxylated metabolites of doxazosin are effective antioxidants in vitro. One key study showed that both 6- and 7-hydroxydoxazosin possess significant radical scavenging capacity as measured by the DPPH assay.[3] Furthermore, these metabolites were shown to be highly effective at protecting low-density lipoprotein (LDL) from oxidation. At a concentration of 10 µM, they reduced mononuclear cell-mediated LDL oxidation to as low as 6-10% of the control.[3] The parent drug, doxazosin, has also demonstrated free radical scavenging effects in FRAP and DPPH assays, though direct comparative studies on potency against its metabolites are less common.[19]

| Compound | Assay | Key Finding | Concentration | Reference |

| 6-Hydroxydoxazosin | DPPH | Showed radical scavenging capacity | Not specified | [3] |

| LDL Oxidation (Cell-mediated) | Significantly reduced lipid peroxide formation | 10 µM | [3] | |

| LDL Oxidation (Cu²⁺-induced) | Significantly reduced conjugated diene formation | 5 µM | [3] | |

| 7-Hydroxydoxazosin | DPPH | Showed radical scavenging capacity | Not specified | [3] |

| LDL Oxidation (Cell-mediated) | Significantly reduced lipid peroxide formation | 10 µM | [3] | |

| LDL Oxidation (Cu²⁺-induced) | Significantly reduced conjugated diene formation | 5 µM | [3] | |

| Doxazosin (Parent) | DPPH, FRAP, ORAC | Demonstrated appreciable free radical scavenging | 2.5–100 µM | [19] |

Mechanistic Insights

The primary mechanism of antioxidant action for 6'- and 7'-hydroxydoxazosin is direct radical scavenging via hydrogen atom donation from their phenolic hydroxyl groups. However, there is also evidence that doxazosin can exert antioxidant effects through cellular mechanisms. Studies have shown that doxazosin treatment can reduce the gene and protein expression of p22(phox), an essential subunit of NADPH oxidase, which is a major source of cellular ROS.[9][10] This suggests a dual mode of action: direct chemical scavenging by the metabolites and indirect cellular effects by the parent drug that reduce the overall oxidative burden.

Caption: Mechanism of direct radical scavenging by a doxazosin metabolite.

Conclusion and Future Directions

The in vitro evidence strongly supports the classification of doxazosin's primary hydroxylated metabolites as potent antioxidants. This activity stems directly from their chemical structure, specifically the addition of a phenolic hydroxyl group during hepatic metabolism. While the direct radical scavenging properties of 6'- and 7'-hydroxydoxazosin are well-documented, the full spectrum of their antioxidant potential, and that of other metabolites, remains an area ripe for further investigation.

Future research should focus on:

-

Comprehensive Metabolite Screening: A systematic evaluation of all major doxazosin metabolites using a standardized panel of antioxidant assays.

-

Cell-Based Assays: Moving beyond simple chemical assays to more biologically relevant models, such as measuring intracellular ROS production in endothelial or smooth muscle cells.

-

Enzymatic Inhibition: Investigating whether metabolites can inhibit pro-oxidant enzymes like xanthine oxidase.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing novel doxazosin analogs to further probe the structural requirements for optimal antioxidant activity.

Understanding these secondary pharmacological properties could provide a more complete picture of doxazosin's therapeutic effects and may inform the development of future quinazoline-based drugs with enhanced antioxidant profiles.

References

-

Young, J., et al. (1986). Pharmacokinetic overview of doxazosin. The American Journal of Cardiology. [Link]

-

Murár, J., et al. (2021). Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. Molecules. [Link]

-

Tetere, Z., et al. (2013). Synthesis and Antioxidant Properties of Novel Quinazoline Derivatives. Materials Science and Applied Chemistry. [Link]

-

Al-Amiery, A. A., et al. (2012). Synthesis, Characterization and Antioxidant Studies of Quinazolin Derivatives. Organic Chemistry International. [Link]

-

Murár, J., et al. (2021). Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. Molecules, 26(21), 6588. [Link]

-